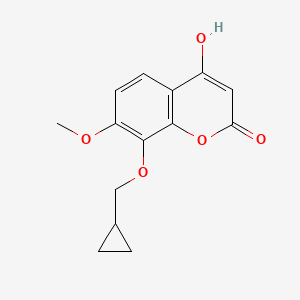

8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one

CAS No.:

Cat. No.: VC15919899

Molecular Formula: C14H14O5

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14O5 |

|---|---|

| Molecular Weight | 262.26 g/mol |

| IUPAC Name | 8-(cyclopropylmethoxy)-4-hydroxy-7-methoxychromen-2-one |

| Standard InChI | InChI=1S/C14H14O5/c1-17-11-5-4-9-10(15)6-12(16)19-13(9)14(11)18-7-8-2-3-8/h4-6,8,15H,2-3,7H2,1H3 |

| Standard InChI Key | YDBVDASQQCHPRG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OCC3CC3 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 8-(cyclopropylmethoxy)-4-hydroxy-7-methoxychromen-2-one, reflects its substitution pattern:

-

A chromen-2-one core (2H-chromen-2-one) forms the backbone, featuring a fused benzene and pyrone ring.

-

Substituents include:

The planar chromen-2-one ring system, common to coumarins, facilitates π-π stacking interactions, while the cyclopropylmethoxy group may influence solubility and metabolic stability .

Table 1: Key Molecular Properties

Synthesis and Physicochemical Properties

Synthesis Pathways

While no explicit synthesis protocol for this compound is publicly documented, coumarin derivatives are typically synthesized via Pechmann condensation—a reaction between phenols and β-ketoesters under acidic conditions . For example:

-

Resorcinol derivatives react with cyclopropylmethyl acetoacetate in concentrated sulfuric acid to form the coumarin core.

-

Selective etherification introduces the cyclopropylmethoxy and methoxy groups, followed by hydroxylation at the 4-position .

A related compound, 4-amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one monohydrate, was synthesized via refluxing with ammonium acetate and acetic acid, followed by recrystallization . Similar methods could apply to the target compound, substituting cyclopentyl with cyclopropylmethyl groups.

Physical Properties

-

Solubility: Predicted to be sparingly soluble in water due to low polarity () but soluble in organic solvents like ethanol or DMSO .

-

Stability: The hydroxyl group at C4 may render it susceptible to oxidation, necessitating storage under inert conditions.

-

Crystallography: Analogous structures exhibit planar chromen rings and envelope conformations in cyclopropane substituents, as seen in X-ray studies of related compounds .

Comparative Analysis with Structural Analogs

Table 2: Comparison with 4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one

The cyclopropylmethoxy group reduces steric hindrance compared to cyclopentyloxy, potentially improving solubility. Conversely, the amino group in the analog enables stronger hydrogen bonding, influencing crystallization behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume